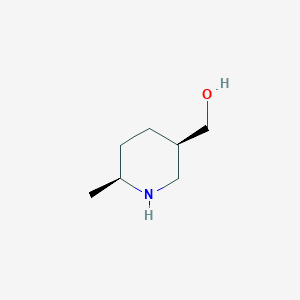

cis-(6-Methylpiperidin-3-YL)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

[(3R,6S)-6-methylpiperidin-3-yl]methanol |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |

InChI Key |

FMYGWFUUVQICDN-NKWVEPMBSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)CO |

Canonical SMILES |

CC1CCC(CN1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 6 Methylpiperidin 3 Yl Methanol

Strategies for Stereoselective Construction of the Piperidine (B6355638) Ring System

Achieving precise control over the three-dimensional arrangement of substituents on the piperidine ring is paramount for synthesizing the target cis-isomer. Modern strategies have moved beyond classical resolutions to more elegant catalytic and substrate-controlled methods that construct the desired stereochemistry during the formation of the heterocyclic core.

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions forge the piperidine ring from an acyclic precursor in a manner that preferentially yields one diastereomer over others. An effective approach involves an intramolecular nucleophilic substitution (SN2) reaction. The stereochemistry of the acyclic precursor directly dictates the cis or trans outcome of the resulting piperidine ring. By carefully selecting the stereocenters in the starting material, a highly diastereoselective cyclization can be achieved to favor the desired cis-product.

Another powerful technique is the silyl-Prins cyclization, which can be employed to create 2,6-cis-disubstituted pyran systems with excellent diastereoselectivity (>95:5 dr). mdpi.com This methodology can be adapted for piperidine synthesis, where the reaction of specific alkenylsilyl alcohols with aldehydes in the presence of a Lewis acid generates an oxocarbenium ion that undergoes cyclization to selectively form the cis-isomer. mdpi.com

Enantioselective Catalytic Approaches

Enantioselective catalysis offers a highly efficient route to chiral piperidines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Rhodium-catalyzed asymmetric reductive Heck reactions have been developed for the synthesis of 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.org These intermediates can then be reduced to provide access to a wide variety of enantioenriched 3-substituted piperidines. organic-chemistry.org

Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has emerged as a practical method for synthesizing chiral 2,3-cis-disubstituted piperidines. nih.gov This approach utilizes a chiral copper catalyst to control the enantioselectivity of the ring-closing reaction, providing the desired products in good yields and with high levels of stereocontrol. nih.gov

Biocatalytic Transformations in the Synthesis of Piperidine Cores

Biocatalysis leverages the inherent selectivity of enzymes to perform challenging chemical transformations with high efficiency and stereoselectivity under mild reaction conditions. This has become an increasingly important strategy in pharmaceutical synthesis.

Enzyme-Catalyzed Transamination Processes for Precursors

Transaminase (TA) enzymes are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org In the synthesis of intermediates for cis-(6-Methylpiperidin-3-YL)methanol, a ω-transaminase can be used to catalyze the amination of a keto diester substrate. nih.gov This enzymatic step establishes a key stereocenter, and the resulting amino diester can spontaneously cyclize to form an optically pure (R)-lactam, a direct precursor to the piperidine core. nih.gov This chemoenzymatic approach has been successfully applied to the kilogram-scale synthesis of related piperidine-containing drug molecules. nih.govresearchgate.net The use of transaminases can establish multiple stereocenters simultaneously through a dynamic kinetic resolution process, yielding the desired amine intermediate with high diastereomeric and enantiomeric excess. mdpi.com

| Enzyme Type | Substrate | Product | Key Outcome | Reference |

|---|---|---|---|---|

| ω-Transaminase | Keto Diester Precursor | (R)-Lactam Intermediate | Asymmetric amination followed by spontaneous cyclization. | nih.gov |

| Transaminase (unspecified) | 4-Piperidone Precursor | anti-Amine Intermediate | Dynamic kinetic resolution establishing two stereocenters. >10:1 dr, 99% ee. | mdpi.com |

| Transaminase Panel | ω-Chloroketones | 2-Substituted Chiral Piperidines | Access to both enantiomers with up to >99.5% ee. | acs.org |

Bioreduction Techniques for Ketone Intermediates

Following the construction of the core piperidine ring, a ketone functional group often needs to be reduced to the corresponding alcohol. Bioreduction using ketoreductase (KRED) enzymes offers a superior alternative to traditional chemical reductants by providing exceptional levels of stereoselectivity. An appropriately selected KRED can reduce a precursor like 6-methylpiperidin-3-one (B3326965) to the desired (cis)-alcohol with high diastereomeric and enantiomeric excess, avoiding the formation of undesired stereoisomers. This enzymatic reduction is typically performed under mild conditions and is highly valued for its predictability and "green" credentials.

Chemo- and Regioselective Reduction Reactions

In the final steps of the synthesis, a chemoselective reduction of a carbonyl group is often required. This transformation must be accomplished without affecting other potentially sensitive functional groups within the molecule.

A common and direct method for the synthesis of ((3R,6R)-6-Methylpiperidin-3-YL)methanol involves the chemical reduction of the corresponding ketone, 6-methylpiperidin-3-one. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The choice of reagent and reaction conditions, including solvent and temperature, can influence the diastereoselectivity of the reduction, favoring the formation of the desired cis-isomer. For instance, chelation-controlled reductions, where the reducing agent coordinates to both the nitrogen atom and the carbonyl oxygen, can steer the hydride attack from a specific face, enhancing the formation of the cis-alcohol.

| Reagent | Typical Substrate | Primary Function | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 6-Methylpiperidin-3-one | Chemoselective reduction of a ketone to a secondary alcohol. | |

| Lithium Aluminum Hydride (LiAlH₄) | 6-Methylpiperidin-3-one or corresponding ester/lactam | Powerful reduction of carbonyls and other functional groups. | |

| Ruthenium(II) Complexes | Pyridinium (B92312) salts / Piperidinones | Catalytic asymmetric hydrogenation of C=N and C=O bonds. | nih.gov |

Reduction of Pyridine (B92270) Precursors to Piperidines

The hydrogenation of substituted pyridine rings is a fundamental and direct approach to synthesizing the piperidine core. nih.gov This method involves the reduction of a corresponding 6-methyl-3-(hydroxymethyl)pyridine or a protected precursor. The reaction is typically carried out under hydrogen pressure in the presence of a transition metal catalyst.

Commonly employed catalysts include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum-based catalysts. nih.govorganic-chemistry.org The choice of catalyst, solvent, and reaction conditions (e.g., temperature, pressure) is critical for both the efficiency of the reduction and the diastereoselectivity of the product.

However, achieving high cis selectivity in the hydrogenation of 2,5-disubstituted pyridines can be challenging, often resulting in mixtures of cis and trans diastereomers. nih.gov The conditions required can be harsh, involving high temperatures and pressures, which may not be compatible with all functional groups. nih.gov For instance, rhodium catalysts have been shown to be effective for some substituted piperidines, while boron ions in the presence of hydrosilanes have been used for diastereoselective reductions of certain pyridines under milder conditions. nih.gov

Reduction of Carbonyl and Ester Functionalities

A common strategy in the synthesis of this compound involves the diastereoselective reduction of a carbonyl or ester group at the C-3 position of a pre-formed 6-methylpiperidine ring.

One direct approach is the reduction of 6-methylpiperidin-3-one using a hydride-based reducing agent. Reagents such as sodium borohydride (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) can be used to convert the ketone to the desired secondary alcohol. wikipedia.org The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group, including the orientation of the methyl group at C-6 and the nature of the nitrogen protecting group, which influences the conformational preference of the ring.

In more complex total synthesis routes, ester or lactam functionalities are reduced in the final steps. For example, the reduction of ester intermediates to primary alcohols is effectively achieved using strong reducing agents like LiAlH₄. wikipedia.orgnih.gov In a highly optimized synthesis, a lactam-acid intermediate was reduced using a borane-tetrahydrofuran (B86392) complex (BH₃·THF) to yield the target (cis)-(6-Methylpiperidin-3-YL)methanol. acs.org This reagent is potent enough to reduce both the lactam and the carboxylic acid moieties present in the precursor molecule. acs.org

| Precursor Functional Group | Reducing Agent | Product Functional Group | Reference |

| Ketone (Piperidinone) | NaBH₄ or LiAlH₄ | Secondary Alcohol | |

| Ester | LiAlH₄ | Primary Alcohol | nih.gov |

| Lactam-Acid | BH₃·THF | Amine-Alcohol | acs.org |

Deracemization and Chiral Resolution Techniques for cis/trans Mixtures

Given that many synthetic routes yield mixtures of stereoisomers, the separation and enrichment of the desired isomer are critical. Both dynamic resolution and chromatographic techniques are employed to obtain stereochemically pure this compound.

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that enables the conversion of an entire mixture of diastereomers into a single, desired solid-state product, theoretically achieving a 100% yield. This method relies on the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium.

A highly efficient synthesis of the ((3R,6R)-6-methylpiperidin-3-yl)methanol core, which possesses the desired cis relative stereochemistry, utilized a CIDR process on a key intermediate. acs.orgresearchgate.net In this process, a trans/cis mixture of a lactam acid precursor was subjected to salt formation with an achiral amine, monoethanolamine (MEA). acs.org The salt of the desired trans-lactam diastereomer was found to be significantly less soluble and crystallized from the solution. The remaining cis-diastereomer in solution, under the basic conditions provided by the amine, underwent epimerization at the carbon atom adjacent to the carboxylic acid, converting it into the trans-diastereomer, which then also crystallized. researchgate.net This dynamic process ultimately converted the mixture into a single diastereomer. acs.orgresearchgate.net

This key operation resulted in the desired trans-lactam acid salt in greater than 95% diastereomeric excess (de) and a 91% yield, providing a practical and scalable method for controlling the stereochemistry. acs.orgfigshare.com

| Parameter | Condition/Result | Reference |

| Starting Material | trans/cis mixture of a lactam acid | acs.org |

| Technique | Crystallization-Induced Dynamic Resolution (CIDR) | researchgate.net |

| Resolving Agent | Monoethanolamine (MEA) | acs.org |

| Final Diastereomeric Excess (de) | >95% | acs.org |

| Isolated Yield | 91% | acs.orgfigshare.com |

Chromatographic techniques are indispensable for the analytical and preparative separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are standard methods for resolving enantiomeric mixtures. nih.govresearchgate.net

For diastereomeric mixtures of piperidine derivatives that are not amenable to crystallization-based separation, chromatographic separation on standard silica (B1680970) gel can sometimes be effective, although resolving closely related diastereomers can be challenging. For the separation of enantiomers, chiral chromatography is required. In the synthesis of related chiral piperidines, SFC has been successfully employed to separate the enantiomers of a benzyloxycarbonyl (Cbz) protected derivative, demonstrating the utility of this technique for obtaining high-purity chiral building blocks. researchgate.net

Total Synthesis Approaches for this compound and Analogues

Total synthesis provides a route to construct the molecule from simple, achiral starting materials, with stereochemistry being introduced and controlled throughout the synthetic sequence.

Michael Addition: A solvent-free Michael addition of diethyl malonate to methyl vinyl ketone to form diethyl 2-(3-oxobutyl)malonate. acs.org

Biocatalytic Transamination: The resulting keto-malonate undergoes a biocatalytic transamination and spontaneous cyclization to yield a mixture of trans/cis lactam acid precursors. researchgate.net

Dynamic Resolution: The diastereomeric mixture is subjected to the Crystallization-Induced Dynamic Resolution (CIDR) described previously to isolate the desired trans-lactam acid salt in high purity and yield. acs.orgresearchgate.net

Reduction: The purified lactam acid is reduced with borane-tetrahydrofuran complex (BH₃·THF), which reduces both the lactam and the carboxylic acid functionalities to furnish the final target, ((3R,6R)-6-methylpiperidin-3-yl)methanol, with the correct cis relative stereochemistry. acs.org

This route is notable for its integration of biocatalysis and dynamic resolution to achieve excellent control over stereochemistry in a scalable process. researchgate.net

Comparison and Optimization of Synthetic Routes for Scalability and Stereocontrol

The selection of a synthetic route for large-scale production depends on factors such as cost, efficiency, scalability, and, crucially for this compound, stereocontrol.

The reduction of pyridine precursors is conceptually the most direct route. However, it often suffers from a lack of stereocontrol, leading to diastereomeric mixtures that require further separation. The potentially harsh conditions can also limit its applicability. nih.gov

Routes involving the reduction of a piperidinone precursor offer better potential for stereocontrol, as the reduction can be influenced by directing groups. However, the synthesis of the chiral piperidinone itself can be a multi-step process.

The total synthesis approach featuring biocatalysis and CIDR represents a highly optimized and efficient strategy. acs.orgresearchgate.net While it involves multiple steps, each step is high-yielding and designed for scalability. The use of a solvent-free Michael reaction, a biocatalytic step, and a dynamic resolution process that avoids traditional chromatography makes it a cost-effective and green manufacturing process. The stereocontrol is exceptional, with the CIDR step being the key to achieving high diastereomeric purity. acs.orgresearchgate.net

| Synthetic Strategy | Advantages | Disadvantages | Key Feature |

| Pyridine Reduction | Direct, potentially fewer steps. | Often poor stereocontrol, harsh conditions. | Catalytic Hydrogenation |

| Carbonyl Reduction | Can be highly diastereoselective. | Requires synthesis of chiral precursor. | Hydride Reduction |

| Total Synthesis via CIDR | Excellent stereocontrol, scalable, high overall yield. | Multi-step sequence. | Biocatalysis and Dynamic Resolution |

Stereochemical Investigations of Cis 6 Methylpiperidin 3 Yl Methanol

Conformational Analysis of the cis-2,5-Disubstituted Piperidine (B6355638) Scaffold

The piperidine ring, a ubiquitous structural motif in natural products and pharmaceuticals, typically adopts a chair conformation to minimize steric and torsional strain. In the case of cis-2,5-disubstituted piperidines, such as cis-(6-Methylpiperidin-3-YL)methanol, two principal chair conformations are in equilibrium. These conformers arise from the ring inversion process, which interconverts the axial and equatorial positions of the substituents.

For this compound, the two chair conformers would have the methyl group and the hydroxymethyl group in either axial-equatorial or equatorial-axial arrangements. The preferred conformation is the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions. Generally, a substituent prefers to occupy the equatorial position to avoid steric clashes with other axial substituents. The relative stability of the two chair conformations can be quantitatively assessed by determining the conformational free energy (A-value) of each substituent. Larger A-values indicate a stronger preference for the equatorial position.

The conformational equilibrium of cis-disubstituted piperidines can be experimentally investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons in the piperidine ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the ring protons, particularly those attached to the carbons bearing the substituents, the predominant chair conformation and the relative populations of the conformers in solution can be determined. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons is indicative of a diaxial relationship, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

Table 1: Representative ¹H NMR Coupling Constants for Conformational Analysis of cis-Disubstituted Piperidines

| Coupling (³J) | Dihedral Angle (approx.) | Typical Value (Hz) | Implied Conformation |

| H_ax - H_ax | ~180° | 10 - 13 | Diaxial |

| H_ax - H_eq | ~60° | 2 - 5 | Axial-Equatorial |

| H_eq - H_eq | ~60° | 2 - 5 | Equatorial-Equatorial |

Chiroptical Properties and Their Correlation with Absolute Configuration

Chiroptical spectroscopy provides valuable information about the three-dimensional structure of chiral molecules. Techniques such as polarimetry, which measures the optical rotation of a compound, and circular dichroism (CD), which measures the differential absorption of left and right circularly polarized light, are instrumental in characterizing the stereochemistry of enantiomers.

The specific rotation, [α], is a fundamental chiroptical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For a pair of enantiomers, the specific rotations are equal in magnitude but opposite in sign. While the sign and magnitude of the optical rotation are directly related to the absolute configuration of the molecule, establishing a definitive correlation without a known standard or high-level computational analysis can be challenging as there is no simple universal rule. nih.govcsfarmacie.cz However, for a series of structurally related compounds, empirical rules can often be established to correlate the sign of rotation with the absolute configuration.

Circular dichroism spectroscopy provides more detailed structural information. A CD spectrum plots the difference in absorbance of left and right circularly polarized light as a function of wavelength. The resulting Cotton effects (positive or negative peaks) are characteristic of the chromophores within the molecule and their chiral environment. While the piperidine scaffold itself does not possess a strong chromophore in the accessible UV-Vis region, derivatization of the molecule, for instance at the hydroxyl group, can introduce a chromophore whose CD spectrum would be sensitive to the stereochemistry of the piperidine ring. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra for each enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned.

Table 2: Hypothetical Chiroptical Data for Enantiomers of this compound

| Enantiomer | Absolute Configuration | Specific Rotation [α]D | Circular Dichroism (λmax) |

| 1 | (3R,6S) | Positive (+) | Positive Cotton Effect |

| 2 | (3S,6R) | Negative (-) | Negative Cotton Effect |

Note: This table is illustrative. The actual signs of rotation and Cotton effects would need to be determined experimentally and/or through theoretical calculations.

Diastereomeric and Enantiomeric Purity Determination Methodologies

The synthesis of a specific stereoisomer of this compound requires precise control over the reaction conditions to ensure high diastereomeric and enantiomeric purity. Consequently, the development of reliable analytical methods to determine this purity is crucial.

Advanced NMR Spectroscopic Techniques for Stereochemical Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the diastereomeric purity of a compound. In a mixture of diastereomers, the corresponding protons and carbons will have slightly different chemical environments, leading to distinct signals in the NMR spectrum. The diastereomeric ratio can be accurately determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum. nih.gov

For the unambiguous assignment of the relative stereochemistry (cis or trans), Nuclear Overhauser Effect (NOE) spectroscopy is particularly valuable. NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus upon irradiation. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other in space (typically within 5 Å). For this compound, a NOE correlation between the proton at C6 and the proton at C3 would provide strong evidence for their cis relationship. For example, in a chair conformation with an equatorial methyl group at C6 and an equatorial hydroxymethyl group at C3, a NOE would be expected between the axial proton at C6 and the axial proton at C3.

Chiral Chromatography (GC, HPLC) for Isomer Separation

Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for the enantiomeric separation of a wide range of compounds. For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation can be optimized by varying the mobile phase composition (e.g., mixtures of alkanes and alcohols), the flow rate, and the column temperature. For compounds lacking a UV chromophore, derivatization with a UV-active reagent may be necessary for detection, or a universal detector such as a charged aerosol detector (CAD) or a mass spectrometer (MS) can be used.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the separation of volatile enantiomers. For a compound like this compound, derivatization of the hydroxyl and amino groups is typically required to increase its volatility and improve chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or silylating reagents. The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving baseline separation of the enantiomers.

Table 3: Common Chiral Stationary Phases for the Separation of Piperidine Derivatives

| Chromatographic Technique | Chiral Stationary Phase Type | Common Examples |

| HPLC | Polysaccharide-based | Chiralcel® OD, Chiralpak® AD |

| HPLC | Pirkle-type | (R,R)-Whelk-O® 1 |

| GC | Cyclodextrin derivatives | Chiraldex® G-TA, Beta DEX™ |

Chemical Transformations and Derivatization of Cis 6 Methylpiperidin 3 Yl Methanol

Functionalization at the Hydroxymethyl Group

The primary alcohol of cis-(6-Methylpiperidin-3-YL)methanol serves as a versatile handle for various chemical modifications.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), and a suitable solvent. The choice of reaction conditions can be influenced by the nature of the carboxylic acid and the desire to avoid side reactions at the piperidine (B6355638) nitrogen. To prevent N-acylation, the piperidine nitrogen is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to esterification.

Etherification: The formation of ethers from the primary alcohol can be achieved through various methods, most commonly the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can also lead to ether formation, although these methods may be less specific and can lead to mixtures of products.

| Reaction Type | Reagents and Conditions | Product Type | Reference Example |

| Esterification | Carboxylic Acid, DCC, DMAP, CH2Cl2, rt | Ester | General procedure |

| Esterification | Acid Chloride, Et3N, CH2Cl2, 0 °C to rt | Ester | General procedure |

| Etherification | NaH, Alkyl Halide, THF, 0 °C to rt | Ether | General procedure |

Oxidation and Reduction of the Primary Alcohol

Oxidation: The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, cis-6-methylpiperidine-3-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), will lead to the formation of the carboxylic acid, cis-6-methylpiperidine-3-carboxylic acid. nih.gov Careful control of the reaction is necessary to prevent over-oxidation and to maintain the integrity of the piperidine ring.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | CH2Cl2, rt |

| Dess-Martin periodinane (DMP) | Aldehyde | CH2Cl2, rt |

| Potassium permanganate (KMnO4) | Carboxylic Acid | Basic solution, heat |

| Chromium trioxide (CrO3) | Carboxylic Acid | Jones' reagent (acetone, H2SO4) |

Reduction: While the hydroxymethyl group is already in a reduced state, further reduction is not a common transformation. However, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, and subsequently removed through reductive cleavage, for instance with lithium aluminum hydride (LiAlH4), to yield cis-3,6-dimethylpiperidine.

Modifications of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or hydrogen and a catalyst, is another common method for introducing alkyl groups onto the piperidine nitrogen.

N-Acylation: Acylation of the piperidine nitrogen is readily achieved by reaction with acid chlorides, acid anhydrides, or carboxylic acids using coupling agents. This reaction leads to the formation of stable amide derivatives. The reactivity of the piperidine nitrogen often necessitates its protection during other chemical transformations on the molecule.

| Reaction Type | Reagents and Conditions | Product Type | Reference Example |

| N-Alkylation | Alkyl Halide, K2CO3, CH3CN, reflux | N-Alkylpiperidine | General procedure |

| N-Alkylation | Aldehyde, NaBH(OAc)3, CH2Cl2, rt | N-Alkylpiperidine | General procedure |

| N-Acylation | Acid Chloride, Et3N, CH2Cl2, 0 °C to rt | N-Acylpiperidine | General procedure |

| N-Acylation | Carboxylic Acid, HATU, DIPEA, DMF, rt | N-Acylpiperidine | General procedure |

Formation of Amides and Carbamates

Amide Formation: As mentioned above, N-acylation directly leads to the formation of amides. This is a fundamental transformation used to link the this compound moiety to other molecular fragments, a common strategy in drug discovery.

Carbamate Formation: Carbamates can be synthesized by reacting the piperidine nitrogen with chloroformates or isocyanates. For example, reaction with benzyl (B1604629) chloroformate in the presence of a base yields the N-benzyloxycarbonyl (Cbz) protected piperidine, a common intermediate in peptide synthesis and other organic transformations. Similarly, reaction with an isocyanate will yield a substituted urea (B33335) derivative. The formation of carbamates is a key strategy for creating prodrugs and modifying the pharmacokinetic properties of parent molecules.

Ring Functionalization and Substituent Introduction

Direct functionalization of the piperidine ring of this compound is generally more challenging due to the lower reactivity of the C-H bonds of the saturated ring. However, strategies exist for introducing substituents. One common approach involves the protection of the piperidine nitrogen, for example as an N-Boc derivative, followed by directed metalation using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine. The resulting organolithium species can then be quenched with an electrophile to introduce a substituent at a specific position on the ring. The regioselectivity of this process can be influenced by the stereochemistry of the existing substituents and the reaction conditions.

Another approach involves the partial oxidation of the piperidine ring to an enamine or iminium ion intermediate, which can then react with nucleophiles. However, these methods often require specific substitution patterns on the ring to be effective and can sometimes lead to mixtures of products. The development of site-selective C-H activation methodologies for saturated heterocycles is an active area of research and holds promise for the more direct and efficient functionalization of the piperidine ring in molecules like this compound.

Electrophilic and Nucleophilic Substitutions on the Piperidine Ring

The piperidine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, primarily involving the nitrogen atom and, to a lesser extent, the carbon atoms of the ring through activation strategies.

The secondary amine within the piperidine ring is inherently nucleophilic and readily participates in reactions with various electrophiles. N-alkylation and N-arylation are common modifications that significantly influence the steric and electronic properties of the molecule, which can be crucial for its biological activity.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The choice of base and solvent is critical to modulate the reaction's efficiency and prevent the formation of quaternary ammonium (B1175870) salts.

| Reagent/Catalyst System | Typical Conditions | Product Type | Reference Analogy |

| Alkyl Halide (e.g., R-X) / K₂CO₃ | DMF, Room Temperature | N-Alkylpiperidine | researchgate.net |

| Alcohol (R-OH) / NHC-Ir(III) or NHC-Ru(II) catalyst | 120 °C, Solvent-free | N-Alkylpiperidine | nih.govresearchgate.net |

N-Arylation: The formation of an N-aryl bond is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples the piperidine nitrogen with an aryl halide or triflate, providing access to a wide range of N-aryl derivatives. The selection of the palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

| Reagent/Catalyst System | Typical Conditions | Product Type | Reference Analogy |

| Aryl Halide (Ar-X), Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Toluene, Reflux | N-Arylpiperidine | researchgate.net |

| Aryl Halide (Ar-X), Pd(OAc)₂/Ligand, Base | Varies | N-Arylpiperidine | semanticscholar.org |

While direct electrophilic substitution on the carbon atoms of the saturated piperidine ring is challenging, functionalization can be achieved through multi-step sequences. Nucleophilic substitution reactions on the piperidine ring itself (at carbon) are not typical unless the ring is first activated, for instance, by forming an enamine or an iminium ion. However, derivatization of the hydroxyl group is a common strategy.

Cross-Coupling Reactions for C-C Bond Formation

The formation of new carbon-carbon bonds on the piperidine ring of this compound is a key strategy for introducing structural diversity. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have enabled the functionalization of C-H bonds that were traditionally considered unreactive.

Directed C-H Functionalization: A powerful strategy for achieving regioselective C-C bond formation is through directed C-H activation. In this approach, a directing group is temporarily installed on the piperidine nitrogen. This directing group coordinates to a transition metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. For a 3-substituted piperidine like the target compound, this strategy can be employed to achieve arylation at the C2, C3, or C4 positions, depending on the directing group and reaction conditions.

For instance, an aminoquinoline auxiliary attached to the piperidine nitrogen can direct the palladium-catalyzed arylation to the C4 position with high regio- and stereoselectivity. acs.org

| Position | Directing Group | Catalyst/Reagents | Product | Reference Analogy |

| C4 | Aminoquinoline (AQ) | Pd(OAc)₂, Aryl Iodide, K₂CO₃ | cis-3,4-disubstituted piperidine | acs.orgacs.org |

| C2 | N-Boc / N-Brosyl | Rhodium Carbene | 2-substituted piperidine | nih.gov |

Negishi and Suzuki Cross-Coupling Reactions: Another approach involves the deprotonation of an α-amino C-H bond to form an organometallic intermediate, which can then participate in cross-coupling reactions. For example, lithiation of an N-protected piperidine followed by transmetalation to zinc (forming an organozinc reagent) sets the stage for a Negishi coupling with an aryl halide. researchgate.netnih.govwikipedia.org Similarly, conversion to a boronic ester derivative could enable a Suzuki coupling. wikipedia.orgacs.orgorganic-chemistry.orglibretexts.org These methods typically provide access to α-functionalized piperidines.

| Coupling Reaction | Key Intermediate | Catalyst/Reagents | Product Type | Reference Analogy |

| Negishi Coupling | Organozinc | Pd Catalyst, Aryl Halide | α-Arylpiperidine | researchgate.netnih.govwikipedia.org |

| Suzuki Coupling | Organoborane | Pd Catalyst, Base, Aryl Halide | Biphenyl derivatives | wikipedia.orgacs.orgorganic-chemistry.orglibretexts.org |

These chemical transformations underscore the utility of this compound as a versatile scaffold for the synthesis of novel and structurally diverse molecules with potential applications in various fields of chemical and pharmaceutical research.

Role As a Building Block in the Synthesis of Advanced Chemical Structures

Integration into Complex Heterocyclic Systems

The unique structural arrangement of cis-(6-Methylpiperidin-3-YL)methanol, with its cis-relationship between the methyl and hydroxymethyl groups, offers distinct stereochemical control in the synthesis of complex heterocyclic systems. The nucleophilic nitrogen of the piperidine (B6355638) ring and the hydroxyl group provide two reactive centers that can be selectively functionalized to construct fused, spirocyclic, and bridged ring systems.

While specific examples of cascade reactions originating from this compound to form polycyclic heterocycles are not extensively documented in publicly available literature, its structure is well-suited for such transformations. Cascade reactions, which involve a series of intramolecular bond-forming events, are a powerful tool for rapidly building molecular complexity from simple starting materials. The proximity of the amine and alcohol functionalities in this chiral building block could facilitate intramolecular cyclizations, leading to the formation of novel heterocyclic scaffolds.

The synthesis of such complex systems is of significant interest in medicinal chemistry, as rigid polycyclic structures can precisely orient functional groups to interact with biological targets, leading to high potency and selectivity. The development of efficient methods for constructing these intricate molecules is a continuous goal for synthetic organic chemists.

Precursor for Analogue Libraries in Chemical Biology

In the realm of chemical biology and drug discovery, the systematic exploration of chemical space around a privileged scaffold is crucial for identifying new bioactive molecules and understanding structure-activity relationships (SAR). nih.gov this compound is an ideal precursor for the generation of analogue libraries due to its modifiable functional groups.

A key strategy in modern drug discovery is fragment-based drug discovery (FBDD), where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. nih.gov These fragments are then elaborated into more potent lead compounds. There is a growing interest in enriching fragment libraries with three-dimensional (3D) structures to better explore the complexities of protein binding sites. nih.govwhiterose.ac.uk

Research into the synthesis of diverse piperidine-based 3D fragments has highlighted the value of substituted piperidines in populating this chemical space. For instance, a virtual library of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates demonstrated the significant 3D shape diversity achievable from this scaffold. nih.gov Following this logic, this compound serves as an excellent starting point for creating a focused library of 3D fragments.

The synthetic accessibility of derivatives from this compound allows for the creation of a diverse set of analogues for biological screening. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers. The secondary amine can be acylated, alkylated, or used in reductive amination reactions. This versatility enables the generation of a library of compounds with varied physicochemical properties, which is essential for probing interactions with biological targets.

Table 1: Potential Modifications of this compound for Analogue Library Synthesis

| Functional Group | Reaction Type | Potential New Functional Group |

| Secondary Amine | Acylation | Amides, Carbamates, Sulfonamides |

| Alkylation | Tertiary Amines | |

| Reductive Amination | Substituted Tertiary Amines | |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid |

| Esterification | Esters | |

| Etherification | Ethers |

Application in the Construction of Chiral Drug Scaffolds and Intermediates

The most prominent application of this compound, particularly its (3R,6R)-enantiomer, is in the synthesis of chiral drug scaffolds and intermediates. researchgate.net The defined stereochemistry of this building block is crucial for the biological activity of the final drug molecule, as different enantiomers can have vastly different pharmacological effects.

A notable example is the use of ((3R,6R)-6-methylpiperidin-3-yl)methanol as a key core unit in the synthesis of potent dual orexin (B13118510) receptor antagonists, such as MK-6096. researchgate.net Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonists are being investigated for the treatment of insomnia. The specific cis-configuration of the methyl and hydroxymethyl groups on the piperidine ring is a critical structural feature for high-affinity binding to the orexin receptors.

The asymmetric synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol has been a subject of significant research to ensure a reliable supply of this enantiomerically pure intermediate for pharmaceutical development. researchgate.net These synthetic routes often employ chiral starting materials or asymmetric catalytic methods to establish the desired stereocenters.

The versatility of this compound as a chiral building block extends beyond orexin receptor antagonists. Its structural motif is found in a variety of biologically active compounds, making it a valuable intermediate in medicinal chemistry. The ability to introduce specific stereochemistry early in a synthetic sequence using this building block is a significant advantage in the development of new chiral drugs.

Table 2: Examples of Chiral Drug Scaffolds and Intermediates Derived from Piperidine Structures

| Compound/Scaffold | Therapeutic Area | Role of Piperidine Moiety |

| Orexin Receptor Antagonists (e.g., MK-6096) | Insomnia | Core scaffold providing key binding interactions. researchgate.net |

| Tofacitinib | Rheumatoid Arthritis | Part of the pyrrolo[2,3-d]pyrimidine core structure. |

| Akt Inhibitors | Oncology | Conformational restriction and interaction with the hinge region of the kinase. nih.gov |

Theoretical and Computational Chemistry Studies on Cis 6 Methylpiperidin 3 Yl Methanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for investigating the electronic structure and reactivity of molecules like cis-(6-Methylpiperidin-3-YL)methanol. longdom.orgdntb.gov.ua These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT methods, such as those employing the B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. longdom.orgnih.gov Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP3), are derived directly from theoretical principles without the inclusion of experimental data, offering a high level of theory for structural and stability analysis. dntb.gov.uaresearchgate.netnih.gov These calculations are fundamental for understanding the intrinsic properties of the molecule in its ground state.

Prediction of Spectroscopic Parameters (NMR, IR)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. nih.govnih.gov Theoretical calculations can provide valuable insights into the vibrational modes (IR) and the chemical shifts (NMR) of this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. nih.gov These calculated frequencies, after applying a scaling factor to account for anharmonicity and method limitations, typically show good agreement with experimental FT-IR spectra. researchgate.net This allows for the precise assignment of vibrational bands to specific functional groups, such as the O-H stretch of the methanol (B129727) group, the N-H stretch of the piperidine (B6355638) ring, and various C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. nih.govescholarship.org These theoretical predictions are instrumental in assigning the signals in an experimental NMR spectrum to specific nuclei within the molecule, confirming the cis-stereochemistry of the substituents on the piperidine ring.

Table 1: Illustrative Predicted Spectroscopic Data for a Piperidine Derivative (Note: This table provides representative data for a molecule of this class, as specific computational results for this compound were not available in the searched literature.)

| Parameter Type | Nucleus/Bond | Predicted Value | Experimental Value (Typical Range) |

|---|---|---|---|

| ¹H NMR Chemical Shift | H on C6 | δ 2.9 ppm | δ 2.5 - 3.5 ppm |

| ¹³C NMR Chemical Shift | C3 | δ 40 ppm | δ 35 - 45 ppm |

| IR Frequency | O-H Stretch | 3450 cm⁻¹ | 3200 - 3600 cm⁻¹ |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution, identifying the likely sites for nucleophilic and electrophilic attack. bhu.ac.in

| Parameter | Calculated Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | 1.5 | Electron-accepting capability |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that exist in a variety of conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule by simulating the motion of its atoms over time. nih.govmdpi.com

For this compound, MD simulations can provide detailed insights into the flexibility of the piperidine ring and the rotational freedom of the methanol and methyl substituents. The piperidine ring can adopt several conformations, such as chair and boat forms, and MD simulations can determine the relative populations and the energy barriers for interconversion between these forms. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions with its environment, such as solvent molecules or biological macromolecules.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. researchgate.netrsc.org By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For a molecule like this compound, computational studies could be used to investigate its synthesis pathways or its potential metabolic transformations. DFT calculations can determine the activation energies for different proposed reaction steps, allowing chemists to identify the most likely reaction pathway. rsc.org This understanding is fundamental for optimizing reaction conditions to improve yield and selectivity or for predicting the metabolic fate of the compound.

Ligand-Protein Interaction Modeling of Derivatives

To understand how derivatives of this compound might interact with biological targets like proteins, computational techniques such as molecular docking and ligand-protein interaction modeling are employed. mdpi.comrsc.org These methods predict the preferred binding orientation of a ligand within a protein's binding site and estimate the strength of the interaction.

Molecular docking simulations would place derivatives of the title compound into the active site of a target protein and score the different poses based on factors like shape complementarity and intermolecular forces. nih.gov Subsequent analysis focuses on the specific non-covalent interactions that stabilize the ligand-protein complex, such as:

Hydrogen bonds: Interactions between hydrogen bond donors (like the N-H of the piperidine or the O-H of the methanol) and acceptors on the protein.

Hydrophobic interactions: Interactions involving the nonpolar methyl group and carbon atoms of the piperidine ring with nonpolar residues of the protein.

Electrostatic interactions: Attractive or repulsive forces between charged or polar groups on the ligand and the protein.

This type of modeling provides a structural hypothesis for the interaction at the molecular level, guiding the design of new derivatives with improved binding characteristics, independent of specific biological activity data. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Future Directions in Research Pertaining to Cis 6 Methylpiperidin 3 Yl Methanol

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing cis-(6-Methylpiperidin-3-YL)methanol will likely focus on "green" and atom-economical methodologies that improve upon traditional multi-step routes. While classical methods often involve the hydrogenation of substituted pyridines, which can require harsh conditions and yield mixtures of isomers, modern approaches are shifting toward more elegant and sustainable solutions. nih.govmdpi.com

Future research should prioritize the development of chemoenzymatic and biocatalytic routes. ajchem-a.com For instance, the synthesis of the trans-isomer has been effectively achieved using biocatalytic transamination combined with a crystallization-induced dynamic resolution, a process that offers high stereoselectivity and yield. researchgate.netfigshare.com A key future direction will be the discovery and engineering of novel transaminases or other enzymes (e.g., imine reductases) that can selectively produce the cis-isomer from a common precursor. researchgate.net This would circumvent challenging stereochemical separations and reduce reliance on heavy metal catalysts.

Furthermore, one-pot cascade reactions represent a promising avenue for sustainable synthesis. nih.gov Designing a multi-component reaction (MCR) that assembles the piperidine (B6355638) core with the desired cis stereochemistry from simple, readily available starting materials would significantly shorten the synthetic sequence, reduce waste, and align with the principles of green chemistry. rasayanjournal.co.innih.gov Exploring novel catalytic systems, such as those based on earth-abundant metals or organocatalysts, for asymmetric cyclization reactions could also provide more direct and environmentally benign pathways to the target molecule. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Biocatalytic Routes (e.g., Engineered Transaminases) | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Discovering or engineering an enzyme with high selectivity for the cis-isomer. |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste and purification steps, high atom economy. | Designing a reaction sequence that reliably controls cis-diastereoselectivity. |

| Asymmetric Organocatalysis | Avoids heavy metal contamination, often uses milder conditions. | Developing a catalyst that provides high enantiomeric and diastereomeric excess for the specific 3,6-substitution pattern. |

Exploration of Alternative Derivatization Strategies

The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, offers a rich platform for derivatization. Future research should move beyond simple acylation or alkylation to explore more innovative transformations that leverage both functional groups to create novel molecular architectures.

One promising area is the use of the compound as a scaffold for creating constrained bicyclic or spirocyclic structures. By reacting the amine and alcohol with suitable bifunctional reagents, it is possible to generate rigidified derivatives. These conformationally locked molecules are of significant interest in drug discovery as they can offer improved binding affinity and selectivity for biological targets. Another avenue involves the condensation of the amino alcohol with aldehydes to form oxazolidine (B1195125) derivatives, which can serve as useful intermediates or chiral auxiliaries in further synthetic transformations. nih.govacs.org

Moreover, late-stage C-H functionalization of the piperidine ring itself presents a cutting-edge direction for derivatization. acs.org Developing regioselective and stereoselective methods to introduce new substituents directly onto the carbon backbone of the molecule would enable the rapid generation of diverse analogue libraries from a common intermediate. This approach, which avoids the need for de novo synthesis of each derivative, is highly valuable for medicinal chemistry programs aimed at exploring structure-activity relationships (SAR). researchgate.net

Advanced Stereochemical Control and Resolution Techniques

Achieving precise control over the stereochemistry at the C3 and C6 positions is critical. While methods for synthesizing the trans-isomer are established, future work must focus on developing robust and scalable methods for obtaining the enantiomerically pure cis-isomer.

Dynamic kinetic resolution (DKR) is a particularly powerful strategy that could be adapted for this purpose. nih.gov A DKR process would combine a rapid, reversible epimerization of the undesired stereocenter in a racemic or diastereomeric mixture with a highly selective, irreversible reaction (often enzyme-catalyzed) that consumes only one enantiomer. Developing a DKR protocol for a precursor to this compound could theoretically convert a mixture of isomers into a single, desired cis-enantiomer in high yield. nih.gov

Another area for advancement lies in asymmetric catalysis. The development of novel chiral catalysts—whether metal-based, organocatalytic, or enzymatic—that can facilitate the enantioselective and diastereoselective synthesis of the cis-3,6-disubstituted piperidine core is a key objective. For example, asymmetric cyclization reactions, such as the copper-catalyzed cyclizative aminoboration of unsaturated amines, have shown promise for creating chiral cis-2,3-disubstituted piperidines and could be adapted for the 3,6-substitution pattern. nih.gov Additionally, kinetic resolution using enantioselective acylation has been shown to exhibit different selectivities for cis and trans isomers of disubstituted piperidines, suggesting that this technique could be further optimized for resolving the cis form. nih.govethz.ch

| Technique | Principle | Future Research Goal for cis-Isomer |

|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Combines in situ racemization/epimerization with a stereoselective reaction to yield a single enantiomer. | Develop a catalytic system (chemo- or bio-catalytic) that enables the conversion of a diastereomeric mixture to the pure cis-enantiomer. |

| Asymmetric Catalysis | Uses a chiral catalyst to guide a reaction towards a specific stereoisomer. | Design novel catalysts for asymmetric hydrogenation or cyclization that favor the formation of the cis-3,6-disubstituted product. |

| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | Screening for or engineering enzymes that show high selectivity and efficiency for the resolution of the cis-racemate. |

Expansion of its Utility in Complex Molecule Synthesis

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, and this compound is a valuable building block for creating three-dimensional molecules with potential therapeutic applications. thieme-connect.com Research has already indicated that for certain biological targets, such as the dopamine (B1211576) transporter, cis-3,6-disubstituted piperidines exhibit greater activity than their trans counterparts, highlighting the importance of this specific stereoisomer. nih.govresearchgate.net

A major future direction is the use of this compound as a key fragment in the synthesis of novel pharmaceutical agents. Its defined stereochemistry and bifunctional handles allow it to be incorporated into larger, more complex molecules, potentially leading to new treatments for a range of diseases. The scaffold can be used to explore new chemical space, moving away from flat, aromatic structures towards more sp³-rich molecules that often have better physicochemical properties and selectivity. researchgate.net

Beyond pharmaceuticals, there is potential to use this compound and its derivatives as chiral ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to metal centers, creating a chiral environment that could induce enantioselectivity in a variety of chemical transformations. Exploring its application in the synthesis of other high-value chiral molecules, including natural products and agrochemicals, represents a significant opportunity to broaden the utility of this versatile building block. The successful use of similar chiral piperidines in the formal synthesis of complex molecules like (-)-paroxetine serves as a blueprint for these future endeavors. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing cis-(6-Methylpiperidin-3-YL)methanol?

- Answer : A common approach involves selective esterification/saponification steps. For example, reacting monomethyl caronate derivatives with isobutylene followed by saponification in hot methanol can yield stereochemically pure products. Methanol acts as both solvent and nucleophile, requiring precise pH control (e.g., potassium carbonate for saponification) . Alternative routes include chiral pool synthesis or Sharpless asymmetric dihydroxylation for stereochemical control .

Q. How can cis and trans isomers of (6-Methylpiperidin-3-YL)methanol be distinguished experimentally?

- Answer : Nuclear Magnetic Resonance (NMR) is critical for distinguishing stereoisomers. For instance, coupling constants in -NMR and NOE (Nuclear Overhauser Effect) experiments can confirm the spatial arrangement of substituents. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® IA/IB) resolves enantiomers, while polarimetric analysis quantifies optical purity .

Q. What solvent systems influence the stability of cis-(6-Methylpiperidin-3-YL)methanol during synthesis?

- Answer : Methanol is frequently used but may induce competing reactions (e.g., methoxylation under acidic conditions). Isopropanol or aprotic solvents (e.g., THF) are preferable for thermally sensitive reactions to prevent isomerization. Kinetic studies in methanol show solvent polarity impacts reaction pathways and byproduct formation .

Advanced Research Questions

Q. How do computational models predict the stereochemical stability of cis-(6-Methylpiperidin-3-YL)methanol?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate torsional barriers and non-covalent interactions (e.g., H-bonding, steric effects). Molecular dynamics simulations in explicit solvents (e.g., methanol) model conformational equilibria. These methods correlate with experimental data, such as NMR-derived rotational barriers .

Q. What enzymatic strategies enable stereoselective production of cis-(6-Methylpiperidin-3-YL)methanol?

- Answer : Engineered methyltransferases (MTs) or cytochrome P450 enzymes can catalyze regio- and stereoselective hydroxylation. For example, promiscuous MTs modified via structure-guided mutagenesis (e.g., directed evolution) achieve >10,000-fold activity enhancement. Biocatalytic pathways using whole-cell systems (e.g., E. coli) optimize yield and enantiomeric excess (ee) .

Q. How can partition coefficients and solubility data inform purification protocols?

- Answer : Liquid-liquid extraction (LLE) leverages differences in hydrophobicity. For cis-(6-Methylpiperidin-3-YL)methanol, logP values (experimental or predicted via COSMO-RS) guide solvent selection (e.g., ethyl acetate/water systems). Aqueous solubility studies at varying pH and temperature optimize crystallization conditions .

Q. What kinetic models describe cis-to-trans isomerization under thermal stress?

- Answer : Arrhenius-based models quantify activation energy () using UV-Vis or HPLC time-course data. For example, spectrophotometric monitoring of Co-complex isomerization in methanol revealed pseudo-first-order kinetics, with rate constants dependent on solvent dielectric constant .

Q. How does stereochemistry influence biological activity in cis-(6-Methylpiperidin-3-YL)methanol derivatives?

- Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies correlate stereochemistry with receptor binding. For instance, cis configurations may enhance affinity for nicotinic acetylcholine receptors due to spatial alignment of hydroxyl and methyl groups. In vitro assays (e.g., enzyme inhibition) validate computational predictions .

Methodological Notes

- Chromatography : Use C18 reverse-phase columns (e.g., Agilent ZORBAX) with methanol/water gradients (60:40 to 95:5) for HPLC analysis.

- Spectroscopy : -NMR chemical shifts for piperidine carbons typically range 20–60 ppm, with cis substituents downfield-shifted due to ring strain .

- Safety : Methanol handling requires fume hoods and PPE; monitor for byproducts like formaldehyde during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.